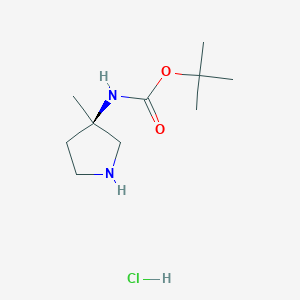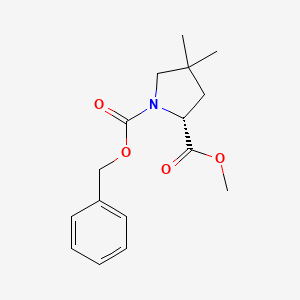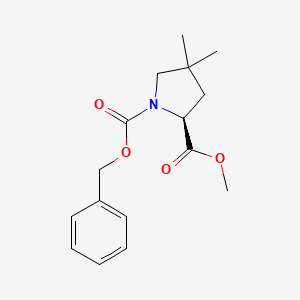![molecular formula C6H10ClNO B8191361 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride](/img/structure/B8191361.png)
2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aza-7-oxo-bicyclo[320]heptane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom and a ketone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of an acid catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with common reagents including alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with the ketone group reduced to a hydroxyl group.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atom.
科学研究应用
2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the presence of the nitrogen and ketone groups enables the compound to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
相似化合物的比较
2-Aza-7-oxo-bicyclo[3.2.0]heptane: The parent compound without the hydrochloride group.
2-Oxa-1-azabicyclo[3.2.0]heptane: A similar bicyclic compound with an oxygen atom instead of a ketone group.
2-Aza-7-hydroxy-bicyclo[3.2.0]heptane: A derivative with a hydroxyl group instead of a ketone group.
Uniqueness: 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride is unique due to its specific combination of a nitrogen atom and a ketone group within a bicyclic structure. This unique arrangement allows for specific interactions with biological targets and makes it a valuable compound in various fields of research.
属性
IUPAC Name |
2-azabicyclo[3.2.0]heptan-7-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-5-3-4-1-2-7-6(4)5;/h4,6-7H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVUGVRKFLIKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8191281.png)
![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)
![6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191290.png)

![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B8191318.png)
![tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191325.png)
![7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B8191340.png)
![3-Azabicyclo[3.2.0]heptan-6-one hydrochloride](/img/structure/B8191345.png)
![2-Aza-7-oxo-bicyclo[3.2.0]heptane](/img/structure/B8191353.png)



![Rel-tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191379.png)
![3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate](/img/structure/B8191392.png)
